molecular formula C41H78NO8P B1261653 1-pentadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

1-pentadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Cat. No. B1261653
M. Wt: 744 g/mol
InChI Key: DGBYUHHIADYUMU-UESLNCBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pentadecanoyl-2-linoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 33:2 in which the 1- and 2-acyl groups are specified as pentadecanoyl and linoleoyl respectively. It derives from a pentadecanoic acid and a linoleic acid.

Scientific Research Applications

Synthesis and Characterization

  • A diacylglycerophosphocholine hydroperoxide was synthesized using lipoxygenase and lipase, offering insights into regioselective and stereoselective synthesis methods relevant to similar compounds (Baba et al., 1990).
  • The synthesis of phospholipids bearing conjugated oxo-polyunsaturated fatty acid residues, including those similar to the target compound, was explored, providing a foundation for the creation of novel phospholipid structures (Zhu et al., 1999).
  • A facile synthesis method for various fatty acids and novel phospholipids was developed, contributing to the broader understanding of unsymmetrical phospholipid synthesis (Carballeira et al., 1999).

Liposome and Vesicle Research

  • Research into the polymerization of unsaturated phospholipids at low temperatures to form large unilamellar liposomes provided insights into the stability and functional properties of such liposomes (Tsuchida et al., 1992).
  • The destruction and reconstitution of polyphospholipid vesicles with size memory explored the potential of phospholipids like the target compound in vesicle formation and stability (Takeoka et al., 1995).

Biological and Chemical Properties

  • The study of the reaction of specific phospholipids with amino acids and peptides provided insights into their chemical reactivity and potential biological interactions, relevant to similar compounds (Onyango et al., 2008).
  • Investigations into the molecular dynamics of membranes composed of glycolipids and phospholipids, including compounds similar to the target, offered valuable information on their behavior in biological membranes (Kapla et al., 2012).

properties

Product Name

1-pentadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C41H78NO8P

Molecular Weight

744 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h14,16,20-21,39H,6-13,15,17-19,22-38H2,1-5H3/b16-14-,21-20-/t39-/m1/s1

InChI Key

DGBYUHHIADYUMU-UESLNCBNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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